molecular formula C7H4BrF2NO3 B1501838 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene CAS No. 865886-83-5

2-Bromo-4-(difluoromethoxy)-1-nitrobenzene

Cat. No.: B1501838
CAS No.: 865886-83-5
M. Wt: 268.01 g/mol
InChI Key: YCHHHSKECOAFTB-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethoxy)-1-nitrobenzene is an organic compound characterized by the presence of a bromine atom, a nitro group, and a difluoromethoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene typically involves multiple steps, starting with the nitration of 2-bromo-4-(difluoromethoxy)benzene. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as a catalyst under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions involving the bromination of 4-(difluoromethoxy)benzene followed by nitration. The process requires careful monitoring of reaction conditions to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene undergoes various types of chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide for hydroxylation.

Major Products Formed:

  • Oxidation: Nitroso derivatives.

  • Reduction: Amines.

  • Substitution: Hydroxy derivatives, among others.

Scientific Research Applications

2-Bromo-4-(difluoromethoxy)-1-nitrobenzene is utilized in various scientific research applications, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems and pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

  • 2-Bromo-4-(difluoromethoxy)pyridine

  • 2-Bromo-4-(difluoromethoxy)phenol

  • 2-Bromo-4-(difluoromethoxy)-1-fluorobenzene

Uniqueness: 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene is unique due to its combination of bromine, nitro, and difluoromethoxy groups on the benzene ring, which imparts distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

2-bromo-4-(difluoromethoxy)-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO3/c8-5-3-4(14-7(9)10)1-2-6(5)11(12)13/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHHHSKECOAFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695949
Record name 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865886-83-5
Record name 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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